molecular formula C6H11ClN2O3S B1454519 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile CAS No. 1343675-60-4

3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile

Cat. No. B1454519
CAS RN: 1343675-60-4
M. Wt: 226.68 g/mol
InChI Key: CPELKQYFRJBIPL-UHFFFAOYSA-N
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Description

3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile is a chemical compound with the CAS Number: 1343675-60-4 . It has a molecular weight of 226.68 and its IUPAC name is 2-cyanoethyl(2-methoxyethyl)sulfamoyl chloride . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile is 1S/C6H11ClN2O3S/c1-12-6-5-9(4-2-3-8)13(7,10)11/h2,4-6H2,1H3 . The InChI key is CPELKQYFRJBIPL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile is a liquid . It has a molecular weight of 226.68 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Separation and Purification in Biological Production

1,3-Propanediol and 2,3-butanediol are chemicals with extensive applications, including their biological production. The complex and costly separation of these diols from fermentation broths is a significant part of their production cost. Various separation methods, including evaporation, distillation, membrane filtration, pervaporation, ion exchange chromatography, liquid–liquid extraction, and reactive extraction, have been explored. However, no single method has proved to be simple and efficient, and improvements are especially needed regarding yield, purity, and energy consumption. Future perspectives suggest that separation technologies like aqueous two-phase extraction with short-chain alcohols, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations deserve more attention (Xiu & Zeng, 2008).

Synthesis and Applications of Phosphonic Acid

Phosphonic acid, with a phosphorus atom bonded to three oxygen atoms and one carbon atom, is utilized in various applications due to its structural analogy with the phosphate moiety or its coordination or supramolecular properties. Its bioactive properties make it useful in drugs, pro-drugs, bone targeting, the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as a phosphoantigen. This versatility covers a broad spectrum of research fields, including chemistry, biology, and physics, making the synthesis of phosphonic acids a crucial topic for numerous research projects. Various synthesis methods are reviewed, highlighting the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure as the best methods to prepare phosphonic acids (Sevrain et al., 2017).

properties

IUPAC Name

N-(2-cyanoethyl)-N-(2-methoxyethyl)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O3S/c1-12-6-5-9(4-2-3-8)13(7,10)11/h2,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPELKQYFRJBIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCC#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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